molecular formula C11H15N5 B1434392 4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine CAS No. 1565048-62-5

4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine

Cat. No. B1434392
M. Wt: 217.27 g/mol
InChI Key: XMGPHPBVUZLQNI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine” are not provided in the available resources. Chemical reactions can depend on various factors including the reaction conditions and the presence of other reagents .

Scientific Research Applications

Synthesis and Derivative Formation

  • Research has focused on synthesizing derivatives of pyrazolo[1,5-a]pyrazine, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a][1,3]diazepine. These compounds have potential pharmaceutical interest and are synthesized through reactions with 1,3-biselectrophilic reagents or condensations involving triethyl orthoformate and activated methylene compounds (El‐Mekabaty, Mesbah, & Fadda, 2017).

Novel Compounds Synthesis

  • Various azolo[1,5-a]pyrimidines, azolo[5,1-c]triazines, and benzo[b][l,4]diazepine have been synthesized from hydrazonoyl halides, hydroximoyl halides, heterocyclic amines, and other reagents. These novel compounds are characterized by their elemental and spectral data, highlighting their potential for diverse applications (Abdelhamid, Fahmi, & Baaiu, 2016).

Heterocyclic Compound Synthesis

  • A general approach has been developed for synthesizing N-heterocycle-fused tetrahydro-1,4-diazepinones, including compounds like tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one. This involves a regioselective strategy and oxirane ring-opening, demonstrating the versatility of this chemical structure in synthesizing complex heterocycles (Dzedulionytė, Veikšaitė, Morávek, Malinauskienė, Račkauskienė, Šačkus, Žukauskaitė, & Arbačiauskienė, 2022).

Structural Studies and Reactions

  • Studies have explored the synthesis of 4-hydrazinyl-1,6-dihydropyrazolo[3,4-e][1,4]diazepines and their recyclization to produce compounds like 5-amino-4-(1,2,4-triazin-3-yl)-1H-pyrazoles, adding to the knowledge of chemical reactions and structural modifications of these compounds (Kemskii, Bol’but, & Vovk, 2015).

Safety And Hazards

The safety and hazards associated with “4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine” are not specified in the available resources . As with any chemical, appropriate safety measures should be taken when handling and storing the compound.

properties

IUPAC Name

4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-3-12-5-8-15(7-1)11-10-2-4-14-16(10)9-6-13-11/h2,4,6,9,12H,1,3,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGPHPBVUZLQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC=CN3C2=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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